10-(Phenanthren-9-yl)-10H-phenoxazine
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Overview
Description
10-(Phenanthren-9-yl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their unique structural properties and have been widely studied for their applications in various fields such as organic electronics, photophysics, and medicinal chemistry. The compound features a phenanthrene moiety attached to a phenoxazine core, which imparts distinct photophysical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Phenanthren-9-yl)-10H-phenoxazine typically involves the coupling of phenanthrene derivatives with phenoxazine. One common method is the Suzuki-Miyaura cross-coupling reaction, where a phenanthrene boronic acid is reacted with a halogenated phenoxazine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
10-(Phenanthren-9-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenyl ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include phenanthrenyl ketones, reduced phenoxazine derivatives, and substituted phenanthrene or phenoxazine compounds .
Scientific Research Applications
10-(Phenanthren-9-yl)-10H-phenoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(Phenanthren-9-yl)-10H-phenoxazine involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications like fluorescence microscopy and photodynamic therapy. The molecular targets and pathways involved include the generation of reactive oxygen species (ROS) upon light activation, which can induce cell damage in cancer cells .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion.
Phenothiazine Derivatives: Used in dye-sensitized solar cells and other optoelectronic applications.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical studies.
Uniqueness
10-(Phenanthren-9-yl)-10H-phenoxazine stands out due to its unique combination of phenanthrene and phenoxazine moieties, which impart distinct photophysical properties.
Properties
Molecular Formula |
C26H17NO |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
10-phenanthren-9-ylphenoxazine |
InChI |
InChI=1S/C26H17NO/c1-2-10-19-18(9-1)17-24(21-12-4-3-11-20(19)21)27-22-13-5-7-15-25(22)28-26-16-8-6-14-23(26)27/h1-17H |
InChI Key |
ZSFHGAVCVFPPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origin of Product |
United States |
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